Spectroscopic Data of 7,7-Dimethyl-1,4-thiazepane: An In-depth Technical Guide
Spectroscopic Data of 7,7-Dimethyl-1,4-thiazepane: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 7,7-Dimethyl-1,4-thiazepane. As this is a molecule of significant interest for which experimental data is not yet publicly available, this document leverages advanced computational prediction tools to provide a robust theoretical spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.
Introduction to 7,7-Dimethyl-1,4-thiazepane
The 1,4-thiazepane scaffold is a seven-membered heterocyclic ring system containing both nitrogen and sulfur atoms. This structural motif is of growing interest in medicinal chemistry due to its three-dimensional character, which is a desirable trait for modern drug discovery programs targeting complex protein-protein interactions. The incorporation of a gem-dimethyl group at the C7 position, as in 7,7-Dimethyl-1,4-thiazepane, introduces a significant steric and conformational constraint, which can profoundly influence its biological activity and pharmacokinetic properties.
Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development. It provides unambiguous proof of structure, enables the assessment of purity, and offers insights into the molecule's electronic and conformational properties. This guide presents the predicted spectroscopic data for 7,7-Dimethyl-1,4-thiazepane to facilitate its identification and characterization in research settings.
Proposed Synthesis of 7,7-Dimethyl-1,4-thiazepane
A plausible synthetic route for 7,7-Dimethyl-1,4-thiazepane can be adapted from established methods for the synthesis of related 1,4-thiazepane derivatives[1][2]. A potential two-step approach involves the initial formation of a 1,4-thiazepan-5-one intermediate, followed by reduction.
Synthetic Scheme
Caption: Proposed two-step synthesis of 7,7-Dimethyl-1,4-thiazepane.
Experimental Protocol: Synthesis of 7,7-Dimethyl-1,4-thiazepan-5-one
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-2-methyl-1-propanethiol (1.0 eq) and a suitable solvent such as methanol.
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Addition of Reagent: Slowly add ethyl acrylate (1.1 eq) to the solution at room temperature.
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Reaction Conditions: The reaction mixture is then heated to reflux and stirred for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield 7,7-Dimethyl-1,4-thiazepan-5-one.
Experimental Protocol: Reduction to 7,7-Dimethyl-1,4-thiazepane
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Reaction Setup: In a dry, inert atmosphere (e.g., under argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.
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Addition of Intermediate: A solution of 7,7-Dimethyl-1,4-thiazepan-5-one (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.
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Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-24 hours.
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Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate).
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Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by distillation or column chromatography to afford pure 7,7-Dimethyl-1,4-thiazepane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections detail the predicted ¹H and ¹³C NMR spectra for 7,7-Dimethyl-1,4-thiazepane.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for acquiring NMR spectra.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum was generated using NMRDB.org[3][4].
Table 1: Predicted ¹H NMR Data for 7,7-Dimethyl-1,4-thiazepane in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.9 - 3.1 | m | 2H | H-5 |
| ~2.7 - 2.9 | m | 2H | H-3 |
| ~2.5 - 2.7 | m | 2H | H-2 |
| ~1.8 - 2.0 | t | 2H | H-6 |
| ~1.3 | s | 6H | C(CH₃)₂ |
| ~1.5 (broad) | s | 1H | NH |
Interpretation:
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Gem-dimethyl Group (C7-CH₃): A sharp singlet is predicted around 1.3 ppm, integrating to six protons, which is characteristic of the two equivalent methyl groups at the C7 position.
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Methylene Protons (H-2, H-3, H-5, H-6): The methylene protons of the thiazepane ring are expected to appear as complex multiplets in the region of 1.8 to 3.1 ppm. The protons adjacent to the nitrogen (H-3 and H-5) are expected to be shifted further downfield compared to those adjacent to the sulfur and the gem-dimethyl group (H-2 and H-6) due to the electron-withdrawing effect of the nitrogen atom.
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Amine Proton (NH): A broad singlet corresponding to the secondary amine proton is expected. Its chemical shift can be variable and is dependent on concentration and solvent.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum was generated using online prediction tools[5][6].
Table 2: Predicted ¹³C NMR Data for 7,7-Dimethyl-1,4-thiazepane in CDCl₃
| Chemical Shift (ppm) | Assignment |
| ~55 - 60 | C-5 |
| ~50 - 55 | C-3 |
| ~45 - 50 | C-2 |
| ~40 - 45 | C-7 |
| ~30 - 35 | C-6 |
| ~25 - 30 | C(CH₃)₂ |
Interpretation:
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Quaternary Carbon (C7): The carbon atom bearing the gem-dimethyl groups is expected to have a chemical shift in the range of 40-45 ppm.
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Methyl Carbons (C7-CH₃): The two equivalent methyl carbons are predicted to resonate around 25-30 ppm.
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Methylene Carbons (C2, C3, C5, C6): The four methylene carbons of the ring are expected to appear in the region of 30-60 ppm. Similar to the proton spectrum, the carbons adjacent to the nitrogen (C3 and C5) will likely be at a lower field than those adjacent to the sulfur and gem-dimethyl group (C2 and C6).
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: Workflow for acquiring an IR spectrum.
Predicted IR Spectrum
The predicted IR spectrum was generated using online prediction tools available at Cheminfo.org.[7][8]
Table 4: Predicted IR Absorption Frequencies for 7,7-Dimethyl-1,4-thiazepane
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 - 3400 | N-H stretch | Secondary Amine |
| ~2850 - 2960 | C-H stretch | Alkane (CH₂, CH₃) |
| ~1450 - 1470 | C-H bend | Alkane (CH₂) |
| ~1370 - 1390 | C-H bend | Alkane (gem-dimethyl) |
| ~1100 - 1200 | C-N stretch | Aliphatic Amine |
| ~650 - 750 | C-S stretch | Thioether |
Interpretation:
-
N-H Stretch: A moderate to weak absorption band in the region of 3300-3400 cm⁻¹ is expected for the N-H stretching vibration of the secondary amine.
-
C-H Stretches: Strong absorption bands in the 2850-2960 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methylene and methyl groups.
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C-H Bends: The C-H bending vibrations for the methylene groups will appear around 1450-1470 cm⁻¹. The characteristic bending of the gem-dimethyl group should be observable in the 1370-1390 cm⁻¹ region.
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C-N and C-S Stretches: The C-N stretching vibration of the aliphatic amine is expected to appear in the 1100-1200 cm⁻¹ range. The C-S stretching vibration is typically weak and appears in the fingerprint region, around 650-750 cm⁻¹.
Conclusion
This technical guide provides a detailed, albeit theoretical, spectroscopic characterization of 7,7-Dimethyl-1,4-thiazepane. The predicted NMR, MS, and IR data, along with the proposed synthetic route and detailed experimental protocols, offer a valuable resource for researchers working on the synthesis and characterization of this and related heterocyclic compounds. The provided interpretation of the spectroscopic data is grounded in fundamental principles and is intended to guide the experimentalist in the structural elucidation of this novel molecule. As experimental data becomes available, it will be interesting to compare it with the predictions outlined in this guide.
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